molecular formula C20H18N4O2 B2453198 N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide CAS No. 2034394-96-0

N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide

Cat. No.: B2453198
CAS No.: 2034394-96-0
M. Wt: 346.39
InChI Key: FKXWPQNIQNPOQQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide is a complex organic compound that belongs to the bipyridine family Bipyridine derivatives are known for their extensive applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide typically involves the coupling of bipyridine derivatives with acetamidobenzamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated acetamidobenzamide in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide, often employs large-scale coupling reactions using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of bipyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetamido-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14(25)24-18-4-2-17(3-5-18)20(26)23-13-15-6-11-22-19(12-15)16-7-9-21-10-8-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXWPQNIQNPOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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